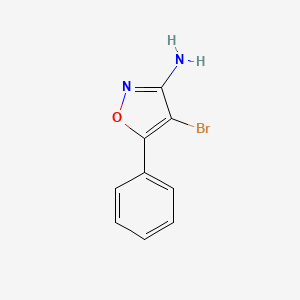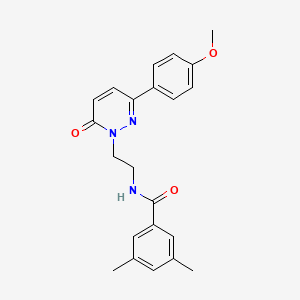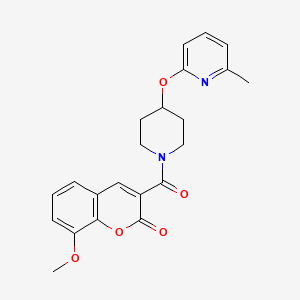
8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The piperidine ring can be introduced by reacting the intermediate chromenone with 1-piperidinecarbonyl chloride under basic conditions.
Incorporation of Methoxy Group and Methylpyridinyl Group
The methoxy group is introduced through methylation using methanol and a strong base like sodium hydride.
The methylpyridinyl group is then attached via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the aforementioned synthetic routes for larger scale production. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one can be achieved through multi-step organic synthesis
Formation of Chromenone Core
Starting from 2-hydroxyacetophenone, the chromenone core can be synthesized via an aldol condensation reaction with benzaldehyde, followed by cyclization using an acid catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation
The compound can undergo oxidation reactions, particularly at the methoxy and piperidine groups, forming various oxidized derivatives.
Reduction
Reduction reactions can be performed on the chromenone core to generate dihydro derivatives, altering its pharmacological properties.
Substitution
Various substitution reactions can take place, especially at the pyridinyl ring, to introduce different substituents and modify the biological activity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidized derivatives with altered functional groups.
Reduced derivatives with saturated chromenone rings.
Substituted derivatives with various groups attached to the pyridinyl ring.
Applications De Recherche Scientifique
Chemistry
Used as a precursor in the synthesis of complex organic molecules.
Serves as a building block for the development of novel chromene-based compounds.
Biology
Exhibits potential as a lead compound in drug discovery, particularly for its anti-inflammatory and antioxidant properties.
Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Investigated for its potential therapeutic applications in treating diseases such as cancer, Alzheimer's, and diabetes.
Explored for its antiviral and antimicrobial activities.
Industry
Utilized in the development of pharmaceuticals.
Potential use in agrochemicals for crop protection.
Mécanisme D'action
The mechanism of action of 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes, receptors, and ion channels. Its methoxy and piperidine groups facilitate binding to active sites, while the chromene core interacts with the hydrophobic regions of the target molecules. This compound may modulate signal transduction pathways, leading to its pharmacological effects.
Comparaison Avec Des Composés Similaires
8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is unique due to its specific combination of functional groups and the chromene backbone.
Similar Compounds
Chromene derivatives: : Compounds like 6-hydroxy-2H-chromen-2-one and 4-methyl-7-hydroxychromen-2-one share the chromene core but differ in their substituents.
Piperidine derivatives: : Compounds such as 4-(2-methoxyphenyl)piperidine share the piperidine ring but lack the chromene and methylpyridinyl groups.
Methoxy derivatives: : Compounds like 5-methoxy-2H-chromen-2-one share the methoxy group and chromene core but lack the piperidine and methylpyridinyl groups.
Compared to these compounds, this compound offers a unique scaffold for further functionalization and potential therapeutic applications.
Propriétés
IUPAC Name |
8-methoxy-3-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-14-5-3-8-19(23-14)28-16-9-11-24(12-10-16)21(25)17-13-15-6-4-7-18(27-2)20(15)29-22(17)26/h3-8,13,16H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXKHVJZBJYLMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
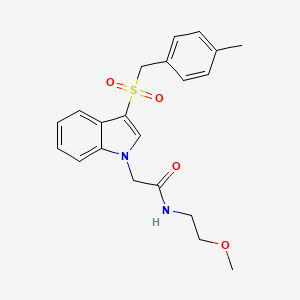
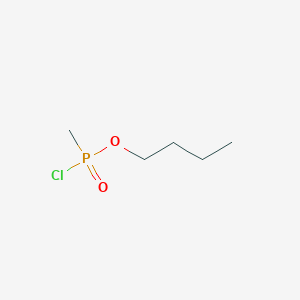
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate](/img/structure/B2407631.png)
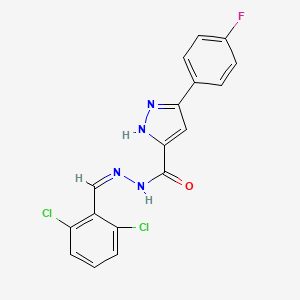

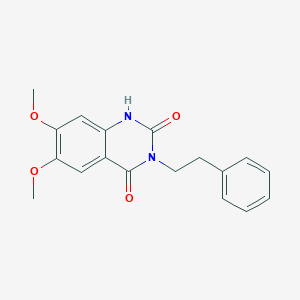
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2407637.png)
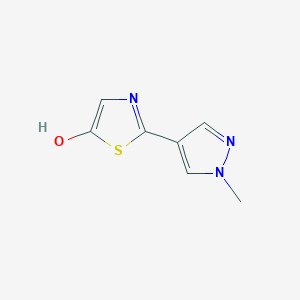
![1'-tert-butyl 1-ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B2407639.png)
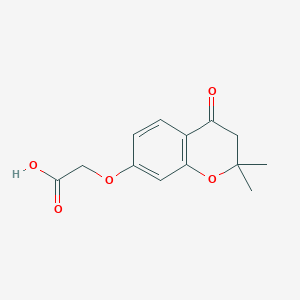
![4-[(4-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2407645.png)

